N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide
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Overview
Description
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide, also known as DIBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIBA is a small molecule inhibitor that has been shown to selectively target a specific protein, making it a valuable tool for understanding the role of this protein in various biological processes.
Mechanism of Action
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide works by binding to a specific site on the target protein, preventing it from functioning properly. This inhibition leads to a disruption of the normal cellular processes that are regulated by the protein, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide has been shown to have a number of biochemical and physiological effects on cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide in lab experiments is its specificity for the target protein, which allows for precise control over the biological processes being studied. However, one limitation of using N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide is its potential toxicity to cells, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide. One area of interest is the development of new compounds that can selectively target other proteins involved in cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide on cells, which could lead to the development of new therapies for cancer and other diseases.
Synthesis Methods
The synthesis of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide involves several steps, starting with the reaction of 2,5-dimethoxyaniline with acetic anhydride to form N-acetyl-2,5-dimethoxyaniline. This intermediate is then reacted with 2,3,5-triiodobenzoic acid in the presence of a coupling agent to form N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide.
Scientific Research Applications
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein that is involved in cell cycle regulation. Additionally, N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide has been used to study the role of this protein in other biological processes, such as angiogenesis and inflammation.
properties
IUPAC Name |
N-(4-acetamido-2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15I3N2O4/c1-8(23)21-12-6-15(26-3)13(7-14(12)25-2)22-17(24)10-4-9(18)5-11(19)16(10)20/h4-7H,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKWOUMOCVLOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=C(C(=CC(=C2)I)I)I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15I3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.